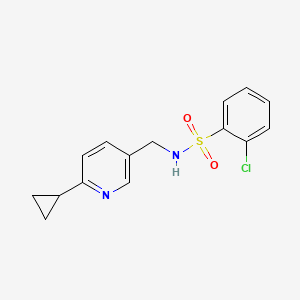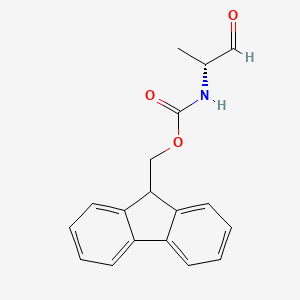![molecular formula C22H20N6O3 B2672189 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034425-97-1](/img/structure/B2672189.png)
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst-Free Synthesis
The compound is relevant in the synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water without the need for a catalyst. This method demonstrates an environmentally friendly approach to synthesizing complex heterocyclic compounds, which are of significant interest in medicinal chemistry and material science (Rahmati & Khalesi, 2012).
Anticancer Activities
The structure-activity relationship (SAR) studies indicate that the presence of certain groups, such as the piperidine/pyrrolidine at the end of the C-6 chain and a benzoyl group at C-5, enhances the anti-cancer activities of related pyrimidine derivatives. This highlights the potential of such compounds in the development of new anticancer drugs (Singh & Paul, 2006).
Antioxidant Evaluation
Research on pyrazolopyridine derivatives, including structures similar to the queried compound, has demonstrated promising antioxidant properties. Such compounds can protect DNA from damage induced by harmful agents, suggesting their potential application in developing antioxidant therapies (Gouda, 2012).
Heterocyclic Synthesis and Biological Evaluation
Innovative synthesis methods for heterocyclic compounds incorporating the N-methylphthalimide moiety have been reported, highlighting the versatile use of related chemical structures in creating compounds with potential antimicrobial and antifungal activities (Al-Omran & El-Khair, 2005).
Thioxopyrimidine in Heterocyclic Synthesis
Novel thioxopyrimidine derivatives have been synthesized, showcasing the compound's relevance in creating new molecules with potential pharmaceutical applications. This research emphasizes the importance of such chemical structures in drug discovery and development (Ho & Suen, 2013).
Novel Synthetic Approaches
Research into the synthesis of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole derivatives, reveals the chemical compound's significance in creating new materials with potential applications in various scientific fields, including pharmacology and materials science (Mohamed et al., 2011).
Properties
IUPAC Name |
3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-20(15-4-1-5-17(14-15)27-11-3-10-24-27)26-12-7-16(8-13-26)28-21(30)18-6-2-9-23-19(18)25-22(28)31/h1-6,9-11,14,16H,7-8,12-13H2,(H,23,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMBAZXUAXOINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2672111.png)
![13-Butyl-8-(2,4-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2672114.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-phenylethanediamide](/img/structure/B2672116.png)


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2672121.png)

![N-(3-chlorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2672123.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2672125.png)
![ethyl 1-[2-(thiophen-2-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2672126.png)
